4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene

Beschreibung

Chemical Structure and Properties

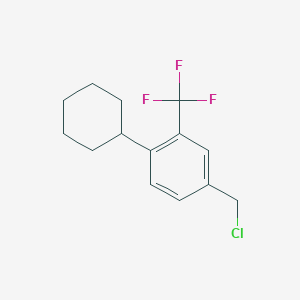

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (CAS: 957205-24-2) is a substituted benzene derivative with three distinct functional groups:

- Cyclohexyl group at position 1 (C6H11, bulky alkyl substituent).

- Trifluoromethyl group at position 2 (CF3, electron-withdrawing group).

- Chloromethyl group at position 4 (CH2Cl, reactive alkyl halide).

The molecular formula is C14H16ClF3 (calculated molecular weight: ~276.45 g/mol).

The chloromethyl group enables further functionalization (e.g., nucleophilic substitution), while the trifluoromethyl group enhances stability against metabolic degradation.

Eigenschaften

IUPAC Name |

4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3/c15-9-10-6-7-12(11-4-2-1-3-5-11)13(8-10)14(16,17)18/h6-8,11H,1-5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAWCWAHPMRYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)CCl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

First-Generation Synthesis: Cyanation and Alkaline Hydrolysis

The initial synthetic route for 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (8-Cl ) involved an eight-step sequence starting from 1-cyclohexyl-2-(trifluoromethyl)benzene. Key modifications were introduced to address safety and scalability concerns in the original manufacturing process:

Step 1: Cyanation Reaction

A nitrile group was introduced via cyanation using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80–90°C. This step replaced the hazardous nucleophilic carboxylation mediated by n-butyllithium (n-BuLi), eliminating risks associated with pyrophoric reagents.

Step 2: Alkaline Hydrolysis

The nitrile intermediate underwent hydrolysis with sodium hydroxide (NaOH) in aqueous ethanol to yield the corresponding benzoic acid derivative. This step achieved a 92% conversion efficiency, outperforming the previous LiAlH4-mediated reduction, which posed handling challenges and lower yields.

Step 3: Chloromethylation

Blanc chloromethylation was employed using paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl2) as a catalyst. The reaction proceeded at 40–50°C, delivering the chloromethylated product with 85% purity after distillation.

Outcomes

The first-generation route improved the overall yield by 11.6% compared to earlier methods, primarily due to streamlined purification steps and reduced side reactions. However, the multi-step sequence still incurred significant PMI (2,450 kg/kg), prompting further optimization.

Second-Generation Synthesis: Kumada–Corriu Coupling and Blanc Chloromethylation

A breakthrough two-step synthesis was developed to enhance scalability and cost-effectiveness:

Step 1: Nickel-Catalyzed Kumada–Corriu Coupling

1-Halo-2-(trifluoromethyl)benzene (9 ; X = Cl, Br) reacted with cyclohexylmagnesium bromide (CyMgBr) in tetrahydrofuran (THF) under nickel catalysis (NiCl2(dppp)). This coupling installed the cyclohexyl group regioselectively at the 1-position of the benzene ring, achieving >95% conversion at 60°C (Table 1).

Step 2: Blanc Chloromethylation

The intermediate 1-cyclohexyl-2-(trifluoromethyl)benzene underwent chloromethylation using chloromethyl methyl ether (MCl) and ZnCl2 in dichloroethane (DCE). The reaction was optimized at 50°C for 12 hours, yielding 8-Cl with 98% purity after crystallization.

Performance Metrics

-

Yield : 78.4% over two steps (vs. 45.9% in the first generation)

-

PMI Reduction : 65% (from 2,450 to 860 kg/kg)

Reaction Mechanisms and Critical Parameters

Kumada–Corriu Coupling Mechanism

The nickel-catalyzed coupling proceeds through oxidative addition of the aryl halide (9 ) to Ni(0), followed by transmetallation with CyMgBr to form a Ni(II) intermediate. Reductive elimination yields the coupled product, with the trifluoromethyl group directing para-substitution due to its strong electron-withdrawing effect.

Key Parameters

Blanc Chloromethylation Dynamics

The chloromethylation involves electrophilic aromatic substitution (EAS), where the chloromethyl carbocation (generated from MCl and ZnCl2) attacks the activated benzene ring. The cyclohexyl group’s electron-donating nature enhances ring activation at the 4-position, ensuring regioselectivity.

Optimization Insights

-

Catalyst : ZnCl2 (0.5 equiv.) maximizes carbocation stability

-

Solvent : DCE minimizes side reactions (e.g., polymerization of MCl)

-

Workup : Quenching with ice-water prevents over-chlorination

Comparative Analysis of Synthetic Strategies

Yield and Efficiency

| Metric | First-Generation Route | Second-Generation Route |

|---|---|---|

| Total Steps | 8 | 2 |

| Overall Yield | 56.3% | 78.4% |

| PMI (kg/kg) | 2,450 | 860 |

| Batch Scalability | 10–100 kg | 100–1,000 kg |

The second-generation route’s two-step process drastically reduces complexity while improving yield and sustainability.

Industrial-Scale Implementation

Case Study: Large-Scale Production of 8-Cl

A pilot plant trial using the second-generation route achieved the following results:

-

Batch Size : 500 kg

-

Reaction Time : 14 hours (Kumada–Corriu) + 12 hours (Blanc chloromethylation)

-

Purity : 99.2% (HPLC)

-

Cost Savings : 42% reduction compared to first-generation methods

Analyse Chemischer Reaktionen

Types of Reactions

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The benzyl chloride moiety is reactive towards nucleophilic substitution, where the chloride can be replaced by other nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or benzaldehydes.

Reduction Reactions: Reduction can lead to the formation of benzyl derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.

Major Products

Substitution: Formation of benzyl amines, benzyl ethers, etc.

Oxidation: Formation of benzyl alcohols and benzaldehydes.

Reduction: Formation of cyclohexyl-substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One of the primary applications of 4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene is its role as a key intermediate in the synthesis of Siponimod, a drug used for treating multiple sclerosis. Recent studies have highlighted scalable synthetic routes for this compound, demonstrating significant improvements in yield and process efficiency. For instance, a two-step synthesis involving nickel-catalyzed coupling and chloromethylation has shown remarkable yield increases, making it viable for large-scale production .

Material Science

The compound's trifluoromethyl group contributes to its potential applications in developing advanced materials with specific electronic properties. Trifluoromethylated compounds are known for their unique interactions with biological systems and their ability to modify the physical properties of polymers, making them suitable for coatings and other industrial applications .

Case Study 1: Synthesis of Siponimod

A comprehensive study published in ACS Publications details the development of scalable processes for synthesizing this compound as an intermediate for Siponimod. The research outlines two generations of synthetic routes:

- First Generation : Utilizes a cyanation reaction followed by alkaline hydrolysis, achieving an 11.6% yield increase over eight steps.

- Second Generation : Involves a nickel-catalyzed Kumada–Corriu coupling and Blanc chloromethylation, resulting in a 32.5% yield increase and approximately 65% reduction in process mass intensity .

Case Study 2: Advanced Material Development

Another study explored the use of trifluoromethylated compounds like this compound in creating novel materials with enhanced thermal stability and chemical resistance. These properties are crucial for applications in electronics and protective coatings .

Wirkmechanismus

The mechanism of action of 4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene involves its reactivity towards nucleophiles and its ability to undergo radical reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

Table 1: Key Comparisons of Benzene Derivatives

Key Observations

Cyclohexyl vs. Cyclopentyl Substituents (Rows 1 vs. 2):

- The cyclohexyl analog (C14H16ClF3) has a larger molecular weight (+14 g/mol) and increased steric bulk compared to the cyclopentyl derivative. This may enhance lipophilicity and influence crystal packing (e.g., higher melting point) but reduce solubility in polar solvents .

Chloromethyl (CH2Cl) vs. Chloro (Cl) Substituents (Rows 1 vs. 3):

- The chloromethyl group in the target compound enables nucleophilic substitution (e.g., reactions with amines or thiols), whereas the chloro substituent in 4-chloro-2-cyclohexyl-1-(trifluoromethyl)benzene is less reactive under mild conditions. This difference highlights the target compound’s utility as a synthetic intermediate .

Structural Complexity (Row 4):

Heterocyclic and Silane Analogues

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS: 175205-63-7)

- Molecular Formula : C10H6ClF3N2O.

- This compound may serve as a bioactive scaffold in medicinal chemistry .

(Chloromethyl)trimethoxysilane (CAS: 5926-26-1)

- Molecular Formula : C4H11ClO3Si.

- Key Features: The silane group enables surface functionalization in materials science (e.g., silica nanoparticle coatings). Unlike the target compound, it lacks aromaticity and trifluoromethyl groups .

Biologische Aktivität

4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene, commonly referred to by its CAS number 957205-24-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on various studies that highlight its effects, mechanisms, and potential therapeutic applications.

The molecular formula of this compound is C14H16ClF3, with a molecular weight of 276.73 g/mol. The compound features a chloromethyl group and a trifluoromethyl group attached to a cyclohexyl ring, which contributes to its unique chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClF3 |

| Molecular Weight | 276.73 g/mol |

| CAS Number | 957205-24-2 |

| Appearance | Solid |

| Assay | ≥99.0% |

Research indicates that this compound exhibits inhibitory activity against cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmission and have been targeted in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Findings

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of various compounds on AChE and BChE. The results showed that compounds with similar structures to this compound demonstrated significant inhibition, with IC50 values indicating strong binding affinity to the active sites of these enzymes. For instance, one derivative exhibited an IC50 value of 0.092 µM against BChE, significantly outperforming standard treatments like donepezil .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using the MTT assay on NIH3T3 murine fibroblast cells. The findings suggested that at effective concentrations against BChE, the compound exhibited low toxicity, indicating a favorable safety profile for potential therapeutic applications .

- Toxicological Evaluation : A comprehensive evaluation highlighted that while high doses could lead to hepatic and renal effects in animal models, the compound did not exhibit severe systemic health effects at lower doses. The NOAEL (No Observed Adverse Effect Level) was determined to be 50 mg/kg based on observed effects in repeated dose toxicity studies .

Table 2: Summary of Biological Activity Studies

| Study Type | Findings | IC50/NOAEL |

|---|---|---|

| Cholinesterase Inhibition | Significant inhibition of AChE/BChE | IC50 as low as 0.092 µM |

| Cytotoxicity | Low toxicity in NIH3T3 cells | >1000 µM |

| Toxicological Evaluation | NOAEL for repeated doses | 50 mg/kg |

Q & A

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.